molecular formula C19H22N2O2S B2426555 1-(benzenesulfonyl)-4-[(E)-3-phenylprop-2-enyl]piperazine CAS No. 325779-72-4

1-(benzenesulfonyl)-4-[(E)-3-phenylprop-2-enyl]piperazine

Cat. No. B2426555
CAS RN: 325779-72-4
M. Wt: 342.46
InChI Key: YLEXJEPWVDBYLA-JXMROGBWSA-N
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Description

Synthesis Analysis

Piperazine derivatives can be synthesized through various methods. One practical method allows the synthesis of alkyl-, alcohol-, amine-, and ester-extended tosylpiperazines under mild conditions with good yields . This protocol exhibits potential applicability in the synthesis of pharmaceuticals and natural products because of the operational simplicity and the conveniently available reactants .


Molecular Structure Analysis

The molecular structure of a piperazine derivative would be largely determined by the groups attached to the nitrogen atoms in the piperazine ring. In the case of your compound, one nitrogen would be attached to a benzenesulfonyl group and the other to a phenylpropenyl group .


Chemical Reactions Analysis

The chemical reactions of a piperazine derivative would depend on the specific groups attached to the piperazine. Piperazine itself can undergo a variety of reactions, including alkylation, acylation, and sulfonation .


Physical And Chemical Properties Analysis

The physical and chemical properties of a specific piperazine derivative would depend on the groups attached to the piperazine. For example, benzenesulfonyl hydrazide, a related compound, is a white to light-colored crystalline solid that is insoluble in water and denser than water .

Scientific Research Applications

Palladium-Catalysed Direct Arylations of Thiophenes

Benzenesulfonyl chlorides, which are part of the compound , have been used as reagents in palladium-catalysed direct arylations of thiophenes . This reaction allows regioselective access to β-arylated thiophenes and proceeds with easily accessible catalyst, base, and substrates, without oxidant or ligand .

Dual Gold and Photoredox-Catalyzed Thiosulfonylation of Alkynes and Enynes

The benzenesulfonyl moiety has been involved in the dual gold and photoredox-catalyzed thiosulfonylation of alkynes and 1,6-enynes . The reaction involves a single electron reduction with an excited photocatalyst, leading to a benzenesulfonyl radical .

Antibacterial Applications

Structurally unique benzenesulfonyl thiazoloimines, which share a similar structure with the compound , have been developed as potential antibacterial agents . Some of these compounds have shown effective antimicrobial efficacy against tested strains .

Mechanism of Action

The mechanism of action of a piperazine derivative would depend on its specific structure and the context in which it’s used. Piperazine itself has anthelmintic activities, meaning it’s used to expel parasitic worms from the body .

Safety and Hazards

The safety and hazards associated with a specific piperazine derivative would depend on its specific structure. Piperazine itself can cause skin and eye irritation, and may be harmful if swallowed .

Future Directions

Piperazine derivatives have a wide range of applications, particularly in the field of medicine. They are found in many marketed drugs in the realm of antidepressants, antipsychotics, antihistamines, antifungals, antibiotics, etc . Therefore, research into new piperazine derivatives and their potential applications is a promising area of study.

properties

IUPAC Name

1-(benzenesulfonyl)-4-[(E)-3-phenylprop-2-enyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S/c22-24(23,19-11-5-2-6-12-19)21-16-14-20(15-17-21)13-7-10-18-8-3-1-4-9-18/h1-12H,13-17H2/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLEXJEPWVDBYLA-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Phenylprop-2-enyl)-1-(phenylsulfonyl)piperazine

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